1-(difluoromethyl)-3-iodo-1H-indazole
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Overview
Description
1-(Difluoromethyl)-3-iodo-1H-indazole is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and iodo groups on the indazole ring imparts distinct physicochemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-iodo-1H-indazole typically involves the introduction of the difluoromethyl group and the iodination of the indazole ring. One common synthetic route includes the use of difluoromethylation reagents and iodinating agents under specific reaction conditions. For instance, the difluoromethylation can be achieved using difluorocarbene reagents, while the iodination can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a suitable catalyst .
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-iodo-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions typically yield substituted indazole derivatives with diverse functional groups .
Scientific Research Applications
1-(Difluoromethyl)-3-iodo-1H-indazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the compound’s binding affinity and selectivity towards its targets . The iodo group can also participate in halogen bonding interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-iodo-1H-indazole can be compared with other similar compounds, such as:
1-(Difluoromethyl)-2-nitrobenzene: This compound also contains a difluoromethyl group and exhibits similar hydrogen bonding interactions.
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid: Another compound with a difluoromethyl group, used in different synthetic applications.
Properties
Molecular Formula |
C8H5F2IN2 |
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Molecular Weight |
294.04 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-iodoindazole |
InChI |
InChI=1S/C8H5F2IN2/c9-8(10)13-6-4-2-1-3-5(6)7(11)12-13/h1-4,8H |
InChI Key |
JLHMADAIOFCAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C(F)F)I |
Origin of Product |
United States |
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